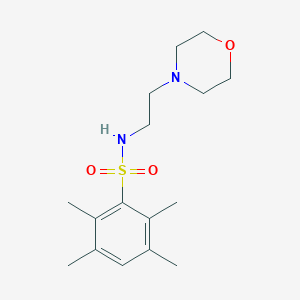

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide

説明

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a chemical compound known for its ability to inhibit calcium uptake in cells. This compound has been widely used in scientific research, particularly in studies related to cellular calcium regulation and signaling pathways.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,3,5,6-tetramethylbenzenesulfonyl chloride and 2-(morpholin-4-yl)ethanamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine.

Procedure: The 2,3,5,6-tetramethylbenzenesulfonyl chloride is reacted with 2-(morpholin-4-yl)ethanamine in the presence of the base, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

化学反応の分析

Types of Reactions

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

科学的研究の応用

Enzyme Inhibition

Research indicates that compounds similar to 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can inhibit tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE). This inhibition is crucial in the treatment of various inflammatory diseases. TACE is responsible for the cleavage of pro-TNF-α into its active form, which is implicated in numerous inflammatory conditions such as rheumatoid arthritis and psoriasis .

Anti-inflammatory Effects

The compound has been studied for its potential role in reducing TNF-α levels in inflammatory diseases. By inhibiting TACE, it may help mitigate symptoms associated with autoimmune disorders and chronic inflammatory diseases .

Cancer Therapy

Given the role of TNF-α in tumor progression and metastasis, inhibitors like this compound are being investigated for their potential use in cancer therapy. The ability to modulate TNF-α levels could provide therapeutic benefits in treating certain malignancies .

Case Study 1: Inhibition of TACE

A study highlighted the effectiveness of benzenesulfonamide derivatives as TACE inhibitors. In vitro assays demonstrated that these compounds significantly reduced TNF-α production in macrophages. The findings suggest that this compound could be developed further for clinical applications targeting inflammatory diseases .

Case Study 2: Therapeutic Potential in Psoriasis

In a clinical setting, compounds similar to this sulfonamide have shown promise in treating psoriasis by lowering TNF-α levels and improving skin lesions. Patients receiving treatment with TACE inhibitors reported reduced inflammation and improved quality of life .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparison with other benzenesulfonamide derivatives is useful.

作用機序

The primary mechanism by which 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide exerts its effects is through the inhibition of calcium uptake in cells. This compound interacts with calcium channels or transporters, blocking the influx of calcium ions into the cell. This inhibition affects various cellular processes that depend on calcium signaling, including muscle contraction, neurotransmitter release, and cell proliferation.

類似化合物との比較

Similar Compounds

2,3,5,6-tetramethylbenzenesulfonamide: Lacks the morpholine group, resulting in different biological activity.

N-(2-morpholin-4-ylethyl)benzenesulfonamide: Lacks the tetramethyl substitution, affecting its chemical properties and reactivity.

Uniqueness

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is unique due to its specific structure, which combines the tetramethyl-substituted benzene ring with a morpholine-containing side chain. This unique structure contributes to its specific biological activity, particularly its ability to inhibit calcium uptake in cells, making it a valuable tool in scientific research.

生物活性

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C20H27N3O3S

- Molecular Weight : 373.56 g/mol

- Density : 1.151 g/cm³

- Boiling Point : 369.9 °C at 760 mmHg

- LogP : 3.515

The biological activity of sulfonamides generally involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication. Specifically, the morpholine moiety in this compound may enhance solubility and bioavailability, potentially improving its efficacy against various pathogens.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound effectively inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific activity of this compound against these pathogens remains to be fully elucidated.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of various sulfonamide derivatives. One notable study found that certain derivatives selectively inhibited C1r protease without affecting related serine proteases like trypsin . This selectivity is crucial for developing targeted therapies with minimal side effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of sulfonamides indicates that modifications in the aromatic ring and substituents significantly influence their biological activity. For example, the introduction of a morpholine group has been associated with enhanced antibacterial potency . Future research should focus on optimizing the structure of this compound to maximize its therapeutic efficacy.

Summary Table of Biological Activities

特性

IUPAC Name |

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3S/c1-12-11-13(2)15(4)16(14(12)3)22(19,20)17-5-6-18-7-9-21-10-8-18/h11,17H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTZRESWTZTRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN2CCOCC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321533 | |

| Record name | 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196227 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

321714-20-9 | |

| Record name | 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。